molecular formula C8H6F3NO B13180506 2,2-Difluoro-2-(4-fluorophenyl)acetamide

2,2-Difluoro-2-(4-fluorophenyl)acetamide

Cat. No.: B13180506
M. Wt: 189.13 g/mol
InChI Key: RLQXUGRMNAHIDA-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluorophenyl)acetamide is an organic compound with the molecular formula C₈H₆F₃NO It is characterized by the presence of two fluorine atoms attached to the same carbon atom, along with a fluorophenyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with difluoroacetic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide group. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as ether or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation reactions can produce carboxylic acids.

Scientific Research Applications

2,2-Difluoro-2-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(3-fluorophenyl)acetamide
  • 2,2-Difluoro-2-(2-fluorophenyl)acetamide
  • 2,2-Difluoro-2-(4-chlorophenyl)acetamide

Uniqueness

2,2-Difluoro-2-(4-fluorophenyl)acetamide is unique due to the specific positioning of the fluorine atoms and the fluorophenyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

2,2-difluoro-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C8H6F3NO/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13)

InChI Key

RLQXUGRMNAHIDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)(F)F)F

Origin of Product

United States

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